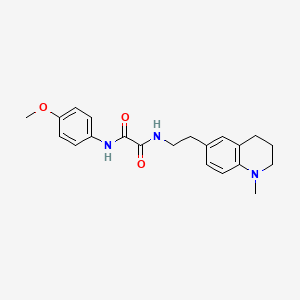

![molecular formula C9H10N2O3 B2842739 3-[(Pyridine-3-carbonyl)-amino]-propionic acid CAS No. 17274-88-3](/img/structure/B2842739.png)

3-[(Pyridine-3-carbonyl)-amino]-propionic acid

Descripción general

Descripción

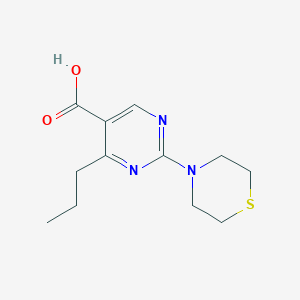

“3-[(Pyridine-3-carbonyl)-amino]-propionic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C9H10N2O3 and a molecular weight of 194.19 .

Molecular Structure Analysis

The molecular structure of “3-[(Pyridine-3-carbonyl)-amino]-propionic acid” can be represented by the SMILES string: C1=CC(=CN=C1)C(=O)NCCC(=O)O . This indicates that the compound contains a pyridine ring attached to a carbonyl group, which is further linked to an amino-propionic acid moiety .

Chemical Reactions Analysis

The compound, being a derivative of pyridine, may undergo nucleophilic substitution reactions . The carbonyl group in the compound can also react with nucleophiles, leading to addition or substitution reactions .

Aplicaciones Científicas De Investigación

Catalytic Enantioselective Synthesis

One application of related pyridine-containing compounds involves catalytic enantioselective routes to alpha-aminooxy carbonyl compounds via enamine intermediates. These compounds are synthesized using pyrrolidine enamine as a substrate, demonstrating the utility of pyridine-based catalysts in producing aminooxy carbonyl compounds with high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama et al., 2004).

Organosilicon Polymers

Another study details the synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine and its derivatives, leading to the development of cross-linked organosilicon copolymers. These materials demonstrate potential for use in the extraction and recovery of precious metals, showcasing the application of pyridine derivatives in material science and environmental remediation (Belousova et al., 2001).

Arylation of sp3 C-H Bonds

Pyridine derivatives also play a crucial role in the palladium-catalyzed arylation of sp3 C-H bonds. This process allows for the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives, indicating the importance of pyridine-containing directing groups in the selective functionalization of molecules (Zaitsev et al., 2005).

Spectroscopic and Molecular Docking Studies

In a comprehensive study, 3-Pyridinepropionic acid was examined through various spectroscopic methods and computational studies, revealing insights into its structural properties and electronic behavior. Molecular docking showed potential medical applications by demonstrating binding affinities to protein receptors, suggesting the compound's relevance in drug design and pharmacological research (Savita et al., 2021).

Amide Bond Formation

Pyridine and its derivatives are also instrumental in facilitating amide bond formation with low epimerization, crucial for the synthesis of complex organic molecules, including pharmaceuticals. This showcases the utility of pyridine-based compounds in creating robust methodologies for organic synthesis (Dunetz et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(pyridine-3-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(13)3-5-11-9(14)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXHLWILLGRTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Pyridine-3-carbonyl)-amino]-propionic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(4-benzylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2842656.png)

![Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate](/img/structure/B2842657.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide](/img/structure/B2842663.png)

![4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid](/img/structure/B2842668.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)

![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)